molecular formula C19H20ClF2N3O B5471160 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B5471160
M. Wt: 379.8 g/mol
InChI Key: YWTAGSJFDAHEAB-UHFFFAOYSA-N
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Description

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound with the molecular formula C18H18ClF2N3O. It is known for its unique chemical structure, which includes a piperazine ring, a chlorobenzyl group, and a difluorophenylacetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-chlorophenyl)-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide
  • 2-(4-(3-chlorophenyl)-1-piperazinyl)-N-(4-(2,4-dichlorobenzyl)thio)phenylacetamide
  • 2-(4-(3-chlorophenyl)-1-piperazinyl)-N-(2,5-dibromophenyl)acetamide

Uniqueness

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O/c20-15-3-1-2-14(10-15)12-24-6-8-25(9-7-24)13-19(26)23-18-5-4-16(21)11-17(18)22/h1-5,10-11H,6-9,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTAGSJFDAHEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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